molecular formula C20H15ClN2O2 B6044257 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol

2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol

Cat. No.: B6044257
M. Wt: 350.8 g/mol
InChI Key: SYWPYBBHXRPDKB-UVTDQMKNSA-N
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Description

2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylindole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2,5-dimethylindole in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and indole groups allows for interactions with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4-[(E)-(2-methylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
  • 2-(2-bromophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
  • 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-thiazol-5-ol

Uniqueness

The unique combination of the chlorophenyl, dimethylindole, and oxazole groups in 2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-(2-chlorophenyl)-4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-11-7-8-17-15(9-11)14(12(2)22-17)10-18-20(24)25-19(23-18)13-5-3-4-6-16(13)21/h3-10,24H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWPYBBHXRPDKB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C2=CC3=C(OC(=N3)C4=CC=CC=C4Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(OC(=N3)C4=CC=CC=C4Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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